Regioisomeric Differentiation: 5-Phenyl vs. 1-Phenyl Substitution Dictates Kinase Target Engagement
The 1-phenyl regioisomer, 2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide (CAS 921468-11-3), has been characterized as a zipper-interacting protein kinase (ZIPK) inhibitor . No peer-reviewed binding or activity data are available for the 5-phenyl regioisomer (CAS 690960-24-8), but the relocation of the phenyl group from N1 to N5 fundamentally alters the hydrogen-bond donor/acceptor topology presented to the kinase hinge region. In the related adenosine A1/A2a antagonist series, analogous N1-to-N5 positional shifts convert potent antagonists into inactive compounds [1]. This regioisomeric distinction constitutes the most critical differentiation for procurement decisions: the 5-phenyl isomer is a distinct chemical entity that cannot be replaced by its 1-phenyl counterpart without risking loss of target engagement.
| Evidence Dimension | Kinase target engagement (ZIPK inhibition) dependent on N-aryl position |
|---|---|
| Target Compound Data | Not determined in published literature |
| Comparator Or Baseline | 2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide (CAS 921468-11-3) – identified as ZIPK inhibitor |
| Quantified Difference | Qualitative regioisomeric difference; activity expected to differ based on SAR of pyrazolo[3,4-d]pyrimidine class [1] |
| Conditions | In vitro kinase inhibition assay (ZIPK) |
Why This Matters
Procurement of the 5-phenyl isomer ensures that studies probe the regioisomer-specific biological space; substitution with the 1-phenyl analog introduces a confounding variable validated to alter kinase activity.
- [1] Poulsen, S. A.; Quinn, R. J. Synthesis and Structure–Activity Relationship of Pyrazolo[3,4-d]pyrimidines: Potent and Selective Adenosine A1 Receptor Antagonists. J. Med. Chem. 1996, 39 (21), 4156–4161. DOI: 10.1021/jm960052s. View Source
